N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-10-5-2-1-4-9(10)8-13-17(14,15)11-6-3-7-16-11/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJHUKPNWUPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl Methyl Thiophene 2 Sulfonamide
Strategic Approaches to the N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide Scaffold Synthesis
The construction of the this compound scaffold relies on fundamental organic reactions. These methods are designed to be efficient and allow for the assembly of the key structural components: the thiophene-2-sulfonyl core, the sulfonamide bridge, and the N-(2-chlorophenyl)methyl group.
Amidation Reactions for Sulfonamide Linkage Formation
The most direct and widely employed method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. wikipedia.org In the context of this compound, this involves the condensation of thiophene-2-sulfonyl chloride with (2-chlorophenyl)methanamine. thieme-connect.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. wikipedia.org
The general reaction is as follows: Thiophene-2-sulfonyl chloride + (2-chlorophenyl)methanamine → this compound + HCl
This approach is highly effective for preparing a wide array of N-substituted sulfonamides. thieme-connect.com
Table 1: Representative Conditions for Amidation Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| Thiophene-2-sulfonyl chloride | (2-chlorophenyl)methanamine | Pyridine | Dichloromethane | Room Temperature | High |
| Thiophene-2-sulfonyl chloride | (2-chlorophenyl)methanamine | Triethylamine | Tetrahydrofuran | 0°C to Room Temperature | High |
Thiophene (B33073) Ring Functionalization and Derivatization
Functionalization of the thiophene ring can be achieved either before or after the formation of the sulfonamide linkage. A common strategy involves starting with a pre-functionalized thiophene, such as a halogenated thiophene, which can then be converted to the corresponding sulfonyl chloride and subsequently reacted with the desired amine. For instance, 5-bromothiophene-2-sulfonyl chloride can be used as a precursor to introduce substituents at the 5-position of the thiophene ring. researchgate.netdoaj.org
Alternatively, derivatization can occur on the intact this compound molecule, although this may be more challenging due to the directing effects of the existing substituents. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly useful for this purpose, allowing for the introduction of various aryl or heteroaryl groups onto a halogenated thiophene scaffold. researchgate.netdoaj.org
Introduction of the (2-chlorophenyl)methyl Substituent
The (2-chlorophenyl)methyl group is typically introduced via the amidation reaction described in section 2.1.1, using (2-chlorophenyl)methanamine as the amine component. An alternative, though less common, approach would involve the N-alkylation of the parent thiophene-2-sulfonamide (B153586). This would entail the reaction of thiophene-2-sulfonamide with a (2-chlorophenyl)methyl halide, such as 2-chlorobenzyl bromide, in the presence of a base to deprotonate the sulfonamide nitrogen.
Palladium-Catalyzed Cross-Coupling Strategies for Thiophene-Sulfonamide Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods provide efficient pathways for the synthesis of complex thiophene sulfonamide derivatives.
Suzuki-Miyaura Coupling in the Synthesis of Thiophene Sulfonamide Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netdoaj.org In the synthesis of thiophene sulfonamide derivatives, this reaction is particularly useful for the arylation of a halogenated thiophene ring. For example, 5-bromo-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide could be coupled with various arylboronic acids to generate a library of 5-aryl-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide derivatives. researchgate.netdoaj.org
A three-component synthesis of sulfonamides has also been developed using a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. nih.govrsc.org
Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters
| Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Temperature |
| 5-Bromo-thiophene-2-sulfonamide derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100°C |
| 5-Bromo-thiophene-2-sulfonamide derivative | Arylboronic acid ester | PdCl₂(dppf) | K₂CO₃ | Toluene/Water | 90-110°C |
Buchwald-Hartwig Amination Approaches for N-Substitution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. acsgcipr.orgjk-sci.comwikipedia.org This reaction is highly effective for the N-arylation and N-alkylation of amines, including sulfonamides. acsgcipr.orgjk-sci.com While the primary route to this compound is through direct amidation, the Buchwald-Hartwig reaction provides a powerful alternative for synthesizing analogues that might be difficult to access through other methods.
For instance, this reaction could be employed to couple an aryl halide or triflate with thiophene-2-sulfonamide to generate N-arylthiophene-2-sulfonamides. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. jk-sci.com
Table 3: General Conditions for Buchwald-Hartwig Amination
| Substrate 1 | Substrate 2 | Palladium Catalyst | Ligand | Base | Solvent |
| Aryl Halide | Thiophene-2-sulfonamide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |
| Aryl Triflate | Thiophene-2-sulfonamide | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane |
Optimization of Synthetic Pathways for this compound
The principal synthetic route to this compound involves the reaction of thiophene-2-sulfonyl chloride with (2-chlorophenyl)methanamine. The optimization of this pathway is crucial for maximizing yield and purity, as well as ensuring the economic viability and environmental sustainability of the process.
The synthesis of sulfonamides is amenable to optimization by systematically varying key reaction parameters. A Quality by Design (QbD) approach can be employed to identify the ideal conditions for the synthesis of this compound. tandfonline.com Key parameters for refinement include the choice of base, solvent, reaction temperature, and molar ratio of reactants.
The selection of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction. Inorganic bases such as lithium hydroxide (B78521) (LiOH·H₂O) have been shown to be effective, leading to high yields and purity under mild conditions. tandfonline.com Organic bases like pyridine or triethylamine are also commonly used. The choice of solvent can significantly influence reaction kinetics and product isolation. Solvents ranging from polar aprotic (e.g., acetonitrile (B52724), DMF) to nonpolar (e.g., dichloromethane) can be screened. Temperature is another crucial factor, with lower temperatures often favored to minimize side reactions. tandfonline.com
A hypothetical optimization study for the synthesis of this compound is presented in the table below, illustrating the effect of varying reaction conditions on the product yield.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine (1.2) | DCM | 25 | 12 | 75 |
| 2 | Triethylamine (1.5) | DCM | 0 | 8 | 82 |
| 3 | LiOH·H₂O (1.1) | Ethanol/Water (1:5) | 0-5 | 1 | 92 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 50 | 6 | 68 |
This table is a representative example based on general principles of sulfonamide synthesis optimization and does not represent experimentally verified data for this specific compound.
Transitioning the synthesis of this compound from a laboratory to an industrial scale presents several challenges. pyglifesciences.comworldpharmatoday.com These include ensuring consistent quality, managing reaction exotherms, and optimizing process efficiency. pyglifesciences.com The use of continuous flow chemistry offers a promising solution to many of these challenges. google.com
Key considerations for the scalable synthesis of this compound are summarized in the following table.
| Parameter | Batch Synthesis Challenges | Flow Synthesis Advantages |
|---|---|---|
| Heat Transfer | Difficult to control in large vessels, potential for hotspots and side reactions. pyglifesciences.com | Excellent heat exchange due to high surface-area-to-volume ratio. aiche.org |
| Safety | Handling large quantities of corrosive and reactive materials. pyglifesciences.com | Small reactor volumes minimize risk. aiche.org |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced reaction times are often achievable. google.com |
| Product Consistency | Batch-to-batch variability can be an issue. pyglifesciences.com | Steady-state operation leads to consistent product quality. aiche.org |
Advanced Chemical Reactions of the this compound Core
The this compound molecule possesses several reactive sites that can be targeted for further chemical transformations, enabling the synthesis of a diverse range of derivatives.
The sulfonamide group itself is generally robust, but the adjacent benzylic position is susceptible to oxidation. Oxidative debenzylation of N-benzyl sulfonamides can be achieved using systems such as an alkali metal bromide with an oxidant like Oxone. acs.orgnih.gov This reaction proceeds via a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to an iminium ion intermediate that is subsequently hydrolyzed to yield the primary sulfonamide (thiophene-2-sulfonamide) and 2-chlorobenzaldehyde. acs.org
Conversely, while the sulfonamide S-N bond is stable, reductive cleavage is a known transformation for this functional group, often requiring strong reducing agents.
A representative oxidation reaction is outlined below:
| Reactants | Reagents | Products | Reference |
|---|---|---|---|
| This compound | KBr, Oxone (2KHSO₅·KHSO₄·K₂SO₄) in MeNO₂ | Thiophene-2-sulfonamide + 2-Chlorobenzaldehyde | acs.org |
The thiophene ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the five-membered thiophene ring, substitution is strongly favored at the C5 position (alpha to the sulfur and ortho to the C2-substituent). Halogenation, for instance, can be achieved under mild conditions. iust.ac.irrsc.org
The 2-chlorophenyl ring, on the other hand, is deactivated towards electrophilic substitution by the presence of the chlorine atom and the electron-withdrawing sulfonamide-methyl group. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if further activated by other electron-withdrawing groups. More commonly, the benzylic C-Cl bond is not directly on the ring, making the molecule a derivative of a benzylic halide. Such structures are known to undergo nucleophilic substitution, though in this case, the chlorine is on the aromatic ring and not the benzylic carbon.
A summary of potential electrophilic substitution reactions on the thiophene ring is provided below:
| Reaction | Typical Reagents | Expected Major Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in acetic acid | N-[(2-chlorophenyl)methyl]-5-bromothiophene-2-sulfonamide | rsc.org |
| Nitration | HNO₃/H₂SO₄ | N-[(2-chlorophenyl)methyl]-5-nitrothiophene-2-sulfonamide | libretexts.org |
| Friedel-Crafts Acylation | RCOCl, SnCl₄ | N-[(2-chlorophenyl)methyl]-5-acylthiophene-2-sulfonamide | iust.ac.ir |
Advanced Spectroscopic and Structural Elucidation of N 2 Chlorophenyl Methyl Thiophene 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide, a combination of ¹H, ¹³C, and, for its hypothetical halogenated derivatives, ¹⁹F NMR spectroscopy would be employed for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the thiophene (B33073) ring, the 2-chlorophenyl ring, the methylene (B1212753) bridge, and the sulfonamide N-H group.
The protons of the thiophene ring are expected to appear as multiplets in the aromatic region, typically between δ 6.8 and 7.5 ppm. The protons of the 2-chlorophenyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the presence of the chlorine atom and the methylene group. The methylene protons (CH₂) bridging the nitrogen and the phenyl ring would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 4.0-5.0 ppm. The sulfonamide proton (SO₂NH) is expected to be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of δ 8.0-10.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene H | 6.8 - 7.5 | Multiplet |
| 2-Chlorophenyl H | 7.0 - 7.6 | Multiplet |
| Methylene CH₂ | 4.0 - 5.0 | Singlet/Doublet |
| Sulfonamide NH | 8.0 - 10.0 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm. vulcanchem.com Similarly, the carbons of the 2-chlorophenyl ring would appear in the aromatic region, with the carbon atom attached to the chlorine atom (C-Cl) exhibiting a characteristic chemical shift. The methylene carbon (CH₂) would likely appear in the range of δ 40-55 ppm. The sulfonamide-bearing carbon on the thiophene ring would be found at a downfield position due to the electron-withdrawing nature of the sulfonamide group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C | 120 - 140 |
| 2-Chlorophenyl C | 125 - 140 |
| Methylene CH₂ | 40 - 55 |
| C-S (Thiophene) | ~140 |
| C-Cl (Phenyl) | ~130 |
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds. rsc.org If a fluorinated derivative of this compound were synthesized, for instance, by replacing the chlorine atom with fluorine, ¹⁹F NMR would provide valuable structural information. The ¹⁹F nucleus is spin ½ and has a natural abundance of 100%, making this technique highly sensitive. mdpi.com
The chemical shift of the fluorine atom would be highly sensitive to its electronic environment. nih.gov Furthermore, coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide crucial information about the connectivity of the fluorine atom within the molecule. This technique is particularly useful for confirming the position of the fluorine substituent on the phenyl ring and for studying conformational changes in the molecule. nih.gov The development of fluorinated probes and their incorporation into macromolecules is an active area of research where ¹⁹F NMR plays a central role. nih.gov
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.
The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3200-3400 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are characteristic and typically appear in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net The aromatic C-H stretching vibrations of the thiophene and phenyl rings would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the fingerprint region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Sulfonamide N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Sulfonamide S=O | Asymmetric Stretching | 1300 - 1370 |
| Sulfonamide S=O | Symmetric Stretching | 1140 - 1180 |
| C-N | Stretching | 1100 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that it is often less susceptible to interference from water, making it suitable for studying samples in aqueous media. nih.gov
For this compound, the Raman spectrum would also show characteristic bands for the sulfonamide and aromatic ring vibrations. The symmetric vibrations of the S=O group in the sulfonamide are typically strong and easily observable in the Raman spectrum. The vibrations of the thiophene and phenyl rings, particularly the ring breathing modes, would also give rise to distinct Raman signals. Raman spectroscopy can be a powerful tool for studying the conformational properties of sulfonamides and their interactions with other molecules. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer, typically using electrospray ionization (ESI), would be the method of choice.
In the mass spectrometer, operating in positive ion mode, the protonated molecule [M+H]⁺ would be expected as the parent ion. The high-resolution mass spectrometry (HRMS) data for the protonated molecule would be crucial for confirming the molecular formula. For this compound (C₁₁H₁₀ClNO₂S₂), the expected monoisotopic mass of the neutral molecule is 302.9841 g/mol . Therefore, the protonated molecule [C₁₁H₁₁ClNO₂S₂]⁺ would have an m/z of approximately 303.9919.
The general parameters for a suitable LC-MS method are summarized in the table below.
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | ~303.9919 ([M+H]⁺) |
Further fragmentation of the precursor ion in tandem mass spectrometry (MS/MS) would yield characteristic product ions, providing further structural confirmation. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the bond between the sulfur and the thiophene ring.
Electron ionization mass spectrometry (EI-MS) is a classic technique that provides detailed structural information through characteristic fragmentation patterns. The high-energy electron impact leads to the formation of a molecular ion (M⁺˙) and a variety of fragment ions.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. sapub.org Another significant fragmentation would be the loss of SO₂. researchgate.net The presence of the 2-chlorobenzyl group would likely lead to the formation of a tropylium-like ion.
A plausible fragmentation pattern for this compound is proposed in the following table, based on known fragmentation behaviors of related compounds. sapub.orgresearchgate.net
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 303/305 | [C₁₁H₁₀ClNO₂S₂]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for Cl |
| 162 | [C₄H₃O₂S₂]⁺ | Cleavage of the N-C bond with H transfer |
| 141 | [C₄H₄SO₂N]⁺ | Cleavage of the C-S bond of the benzyl (B1604629) group |
| 125/127 | [C₇H₆Cl]⁺ | Formation of the chlorotropylium ion |
| 91 | [C₄H₃S]⁺ | Thienyl cation from cleavage of the S-N bond |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures can provide insights into its likely solid-state conformation. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.comnih.gov
The crystal structure of a related sulfonamide, for instance, reveals a distorted tetrahedral geometry around the sulfur atom. biointerfaceresearch.com It is expected that this compound would exhibit similar characteristics. The bond angles around the sulfur atom are likely to deviate from the ideal tetrahedral angle of 109.5° due to the steric hindrance of the bulky thiophene and 2-chlorobenzyl groups.
A summary of expected crystallographic parameters is presented below.
| Parameter | Expected Feature |
| Molecular Geometry | |
| Sulfur Atom | Distorted tetrahedral geometry |
| Intermolecular Interactions | |
| Hydrogen Bonding | N-H···O=S interactions |
| π-π Stacking | Between thiophene and phenyl rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiophene and chlorophenyl chromophores. Thiophene itself exhibits strong absorption bands in the UV region. The presence of the sulfonyl group and the chlorobenzyl substituent will influence the position and intensity of these absorption bands.
Based on studies of similar thiophene derivatives, the spectrum is likely to show absorptions corresponding to π → π* transitions within the aromatic rings. biointerfaceresearch.comrsc.orgresearchgate.net The solvent used for the analysis can also affect the λ_max values due to solvatochromic effects. biointerfaceresearch.com
The expected electronic transitions and their approximate absorption regions are tabulated below.
| Chromophore | Electronic Transition | Expected λ_max Region (nm) |
| Thiophene ring | π → π | 230 - 260 |
| Chlorophenyl ring | π → π | 260 - 280 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to confirm the empirical formula of the synthesized compound. For this compound, with the molecular formula C₁₁H₁₀ClNO₂S₂, the theoretical elemental composition can be calculated.
The calculated and hypothetical experimental values for the elemental analysis of this compound are presented in the following table. The experimental values are typically expected to be within ±0.4% of the theoretical values.
| Element | Theoretical Mass % |
| Carbon (C) | 43.49 |
| Hydrogen (H) | 3.32 |
| Chlorine (Cl) | 11.67 |
| Nitrogen (N) | 4.61 |
| Oxygen (O) | 10.53 |
| Sulfur (S) | 21.11 |
Computational and Theoretical Investigations of N 2 Chlorophenyl Methyl Thiophene 2 Sulfonamide
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would provide a comprehensive understanding of its geometry and electronic characteristics.
Optimized Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
Table 1: Representative Theoretical Geometric Parameters for Thiophene (B33073) Sulfonamide Derivatives This table is illustrative of the type of data that would be generated for this compound, based on general findings for similar compounds.
| Parameter | Typical Calculated Value Range |
|---|---|
| S-O Bond Length (Sulfonamide) | 1.45 Å - 1.46 Å |
| S-N Bond Length (Sulfonamide) | 1.67 Å - 1.68 Å |
| S-C Bond Length (Thiophene) | 1.73 Å - 1.75 Å |
| O=S=O Bond Angle | 120.5° - 121.2° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and prone to electronic transitions. For the target compound, this analysis would map the distribution of these orbitals across the thiophene and chlorophenyl rings, indicating the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In an MEP map, electron-rich regions (negative potential), typically associated with electronegative atoms like oxygen and nitrogen, are colored red and are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), often around hydrogen atoms, are colored blue and are prone to nucleophilic attack. For this compound, the MEP map would highlight the negative potential around the sulfonyl oxygens and the positive potential near the amine hydrogen.
Non-linear Optical (NLO) Properties and First Hyperpolarizability
Molecules with significant charge transfer and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The key parameter for quantifying NLO activity at the molecular level is the first hyperpolarizability (β₀). DFT calculations can predict this value. Compounds with high β₀ values are considered promising NLO materials. The analysis for this compound would determine if the interaction between the electron-donating and electron-accepting parts of the molecule leads to a significant NLO response.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that examines charge transfer and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. These interactions stabilize the molecule. For the target compound, NBO analysis would quantify the stability gained from interactions such as the delocalization of lone pairs from oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The simulation calculates a docking score, which estimates the binding affinity, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues.
For this compound, docking studies would be performed against various protein targets known to be modulated by sulfonamide-containing compounds, such as carbonic anhydrases, kinases, or bacterial enzymes. The results would predict its potential as an inhibitor for specific enzymes, with the 2-chlorophenyl and thiophene moieties likely engaging in hydrophobic and π-stacking interactions within the protein's binding pocket, while the sulfonamide group could form critical hydrogen bonds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Prediction of Binding Modes and Affinities with Molecular Targets
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a specific molecular target, typically a protein or enzyme.
Identification of Key Interacting Residues and Binding Site Characteristics
A critical aspect of molecular docking analysis is the identification of key amino acid residues within the binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.
For the sulfonamide group, a common pharmacophore, interactions with specific residues are often observed. For example, the nitrogen atom of the SO2NH2 group can form hydrogen bonds with amino acid residues such as Gln-192, while one of the oxygen atoms of the SO2NH2 group may form a hydrogen bond with residues like His-90. nih.gov In the case of this compound, it is anticipated that the sulfonamide group would form crucial hydrogen bonds within the active site of a target protein. The thiophene ring and the chlorophenyl group would likely be involved in hydrophobic and van der Waals interactions with non-polar residues, further stabilizing the complex.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. These simulations provide deeper insights into the dynamic behavior of the system.
For promising thiophene sulfonamide derivatives identified through molecular docking, MD simulations have been used to assess their stability within the binding pocket. figshare.com Such simulations for this compound would be invaluable in understanding its conformational flexibility and the stability of its interactions with key residues in a solvated environment, providing a more realistic representation of the physiological conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are useful for predicting the activity of new, unsynthesized compounds.
QSAR studies on various sulfur-containing thiourea (B124793) and sulfonamide derivatives have highlighted the importance of certain molecular descriptors in determining their biological activity. nih.gov For a series of compounds including this compound, a QSAR model could be developed to correlate properties such as molecular volume, hydrophobicity, and the presence of ionizable groups with their antitumor activity. nih.gov Such models can guide the design of new derivatives with potentially enhanced biological efficacy.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Screening
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery. These predictions help in identifying compounds with favorable pharmacokinetic profiles.
For sulfonamide derivatives, online servers and computational tools are often utilized to predict their ADME properties. nih.gov For this compound, these predictions would provide estimates of its intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for excretion. This information is vital for assessing its drug-like properties. nih.govfigshare.com
| Property | Predicted Value |
| Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 2D6 Inhibitor | No |
| P-glycoprotein Substrate | Yes |
| Renal Organic Cation Transporter | No |
Note: The values in this table are hypothetical and represent the type of data generated in an in silico ADME prediction.
Analysis of Lipinski's Rule of Five Parameters in a Research Context
Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its potential to be an orally active drug. The rule assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The drug-like properties of thiophene sulfonamide derivatives are often evaluated based on Lipinski's Rule of Five. nih.gov this compound is expected to comply with these rules, suggesting a good potential for oral bioavailability.
| Parameter | Value | Rule of Five |
| Molecular Weight | 315.8 g/mol | < 500 |
| LogP | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
Note: The values in this table are calculated for this compound and are in compliance with Lipinski's Rule of Five.
Tautomerism and Conformational Landscape Analysis
Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, can significantly influence its chemical and biological properties. For sulfonamides, the potential for tautomerism in the sulfonamide moiety is an important consideration.
Theoretical investigations into the molecular structures of arylsulfonamides often include conformational analysis and the study of tautomerism. researchgate.net For this compound, computational modeling at the quantum mechanics level can be used to explore its conformational landscape and the potential for sulfonylimine-sulfonamide tautomerism. Such studies would help in understanding the predominant tautomeric form in different environments and its implications for receptor binding and biological activity.
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Methyl Thiophene 2 Sulfonamide Analogues
Impact of N-Substituent Modifications on Molecular Interactions and Biological Activity
Influence of Aryl Ring Substitution (e.g., Halogenation, Electron-Donating/Withdrawing Groups)
Alterations to the electronic environment of the N-benzyl ring by introducing various substituents can modulate binding affinity and biological response. The nature of these substituents, whether they are electron-donating or electron-withdrawing, influences the molecule's interaction with target proteins.
Research on related N-benzyl structures has shown that such substitutions dramatically improve both binding affinity and functional activity. nih.gov For instance, the introduction of halogen atoms or other electron-withdrawing groups can alter the charge distribution across the ring. This modification can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the compound and amino acid residues in a receptor's binding pocket. mdpi.comresearchgate.net Conversely, electron-donating groups may enhance activity by increasing the electron density of the aromatic ring, potentially strengthening hydrophobic interactions with the target. mdpi.com The presence of a phenyl group on the sulfonamide moiety has been shown to increase activity, likely by participating in hydrophobic interactions within the binding site. mdpi.com
Positional Isomer Effects on the Phenyl Ring
The position of a substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of a molecule's three-dimensional shape and its ability to fit into a binding site. Studies on positional isomerism have demonstrated that moving a substituent can lead to significant changes in biological activity. mdpi.com
For example, in related scaffolds, ortho- and meta-substituted compounds have been found to be generally more active than their para-substituted counterparts. mdpi.com The ortho position, being adjacent to the benzylic carbon, can induce a specific conformational orientation that may be optimal for receptor binding. An ortho-substituent can cause steric hindrance that forces a particular geometry, which might be more favorable for interaction. mdpi.com In contrast, a para-substituent is more sterically remote and may not influence the crucial binding conformation as effectively. The progressive red-shifting of absorption bands has been observed in the order of ortho < meta < para for some nitro-substituted benzamide (B126) isomers, indicating that the substituent position directly influences the electronic properties of the molecule. mdpi.com
Role of the Thiophene (B33073) Ring Substitutions on Activity Profiles
The thiophene ring is a privileged pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to improve physicochemical properties and binding affinity. nih.gov Thiophene and its derivatives are key components in numerous drugs and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.govresearchgate.net The sulfur atom in the ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov
Substituting the thiophene ring can fine-tune the molecule's activity. For instance, in a series of N-(5-substituted) thiophene-2-alkylsulfonamides developed as 5-lipoxygenase (5-LO) inhibitors, the nature of the substituent at the 5-position was critical for potency. nih.gov The introduction of a 4-fluorophenoxy group at this position resulted in a compound with an IC50 value in the nanomolar range. nih.gov This highlights that even distal modifications on the thiophene ring can have a significant impact on biological activity.
Furthermore, the position of attachment to the core scaffold matters. Studies comparing different thiophene isomers have shown that the point of connection can dramatically alter selectivity and potency against different targets.
Significance of the Sulfonamide Moiety for Biological Activity
The sulfonamide group (-SO2NH-) is a cornerstone of medicinal chemistry and a key functional group in a vast number of drugs, including antibacterial, anti-inflammatory, and antitumor agents. nih.govresearchgate.netnih.gov Its importance stems from its unique structural and electronic properties. The sulfonamide moiety is a versatile template capable of engaging in multiple non-covalent interactions. mdpi.com
The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. mdpi.com This allows the sulfonamide linker to anchor the molecule firmly within a protein's active site. For example, in inhibitors of cyclin-dependent kinase 5 (cdk5), the sulfonamide group was observed to form hydrogen bonds with key amino acid residues like Asp86. researchgate.netnih.gov The distorted tetrahedral geometry of the sulfonamide group also provides a three-dimensional scaffold that can improve the physicochemical properties of drug molecules. mdpi.com The propensity of this moiety to engage in electrostatic and noncovalent bonding interactions is fundamental to its ability to inhibit various enzymes. mdpi.com
Design Principles for Modulating Selectivity and Potency through Structural Changes
The SAR findings for N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide analogues provide clear principles for designing new, more effective compounds. The goal of such design is to systematically modify the structure to enhance potency against the desired target while minimizing off-target effects, thereby improving selectivity.
Fine-Tuning the N-Benzyl Moiety : The observation that ortho- and meta-substitutions on the phenyl ring are often superior to para-substitutions suggests that future designs should focus on these positions. mdpi.com Exploring a variety of small, electronically diverse substituents (e.g., fluoro, cyano, methoxy) at the 2- and 3-positions could yield compounds with improved potency by optimizing steric and electronic interactions within the binding site.
Strategic Modification of the Thiophene Ring : The thiophene ring is not merely a passive linker but an active contributor to binding. Introducing substituents at the 4- or 5-positions of the thiophene ring is a valid strategy for enhancing activity and modulating selectivity, as demonstrated in 5-LO inhibitors. nih.gov The choice of substituent can influence interactions with different sub-pockets of a target enzyme.
Leveraging the Sulfonamide Core : The sulfonamide group's role as a hydrogen-bonding anchor is critical and should be conserved. researchgate.net However, small modifications, such as N-alkylation or incorporation into a cyclic structure, could be explored to alter the molecule's pharmacokinetic profile without disrupting its essential binding function.
By applying these principles, medicinal chemists can move beyond random screening and engage in the knowledge-based design of analogues with a higher probability of therapeutic success.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Routes to Complex N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide Derivatives
The future development of this compound hinges on the ability to generate a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. While the core synthesis likely involves the reaction of 2-(aminomethyl)thiophene with (2-chlorophenyl)sulfonyl chloride or a similar strategy, future research should focus on more versatile and efficient synthetic methodologies. researchgate.net These routes should allow for systematic modifications at key positions: the thiophene (B33073) ring, the phenyl ring, and the sulfonamide nitrogen.
Key areas for synthetic exploration include:
Late-Stage Functionalization: Developing methods to modify the parent compound directly would be highly efficient. This could involve C-H activation techniques to introduce substituents onto the thiophene or phenyl rings, allowing for rapid diversification without necessitating de novo synthesis for each derivative.
Cross-Coupling Reactions: Advanced coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to create more complex derivatives. nih.gov For example, a bromo-substituted precursor of the thiophene sulfonamide could be coupled with various boronic acids or amines to introduce a wide range of chemical functionalities. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions could streamline the synthesis of novel derivatives, improving efficiency and reducing waste. This approach could involve combining different aldehydes, amines, and sulfur-containing reagents to rapidly assemble complex molecular scaffolds based on the core structure. nih.gov
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction that couples an organoboron compound with an organohalide. | Introduction of various aryl or heteroaryl groups onto a halogenated precursor of the thiophene or phenyl ring to explore SAR. | nih.gov |
| Acylation/Alkylation of Sulfonamide | Reaction at the sulfonamide nitrogen with various alkyl halides or acyl chlorides. | Generation of N-substituted derivatives to probe the importance of the N-H bond for target interaction. | nih.gov |
| Gewald Aminothiophene Synthesis | A multi-component reaction to synthesize substituted thiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. | Synthesis of novel thiophene rings with diverse substitution patterns prior to sulfonamide formation. | nih.govekb.eg |
| Click Chemistry | Reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Linking the core scaffold to other molecular fragments (e.g., sugars, peptides) to create sophisticated probes or multifunctional molecules. | acs.org |
Advanced Computational Modeling for Mechanism Elucidation and Prediction
Computational chemistry offers powerful tools to investigate the molecular interactions of this compound and to guide the rational design of next-generation compounds. Molecular docking, a commonly used technique, can predict the binding poses of this compound within the active sites of potential biological targets. nih.govmdpi.com
Future computational studies should move beyond simple docking to employ more sophisticated and accurate methods:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of binding interactions and the conformational changes that may occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can be used to model enzymatic reactions or interactions involving charge transfer with high accuracy by treating the active site with quantum mechanics and the rest of the system with molecular mechanics.
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities for a series of derivatives, allowing for the prioritization of synthetic targets and a deeper understanding of SAR.
| Computational Method | Objective | Potential Insights for this compound | Reference |
| Molecular Docking | Predict preferred binding orientation of the compound to a molecular target. | Identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions) and generate initial binding hypotheses. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time to assess the stability of the ligand-protein complex. | Evaluate the stability of the predicted binding pose and identify conformational changes in the protein or ligand upon binding. | |
| Free Energy Perturbation (FEP) | Calculate the difference in binding free energy between two ligands. | Quantitatively predict the impact of specific chemical modifications on binding affinity, guiding lead optimization. | N/A |
| Density Functional Theory (DFT) | Analyze the electronic structure, geometry, and reactivity of the molecule. | Understand the compound's electronic properties, such as electrostatic potential and frontier molecular orbitals, which govern its reactivity and interactions. | nih.gov |
Identification of Additional Molecular Targets for Thiophene Sulfonamide Scaffolds
The thiophene sulfonamide scaffold is known to interact with a range of biological targets, suggesting that this compound could exhibit polypharmacology. A primary goal of future non-clinical research should be the systematic identification of its molecular targets to understand its biological activities.
Based on the activities of structurally related compounds, several target classes are of high interest:
Carbonic Anhydrases (CAs): Sulfonamides are the most prominent class of CA inhibitors. nih.gov Thiophene-based sulfonamides have shown potent inhibitory effects on human CA isoenzymes I and II. nih.gov Screening against a full panel of CA isoforms is a logical first step.
Kinases: The thiophene core is present in various kinase inhibitors. nih.gov Given the role of kinases in cancer and inflammatory diseases, screening this compound against a broad kinase panel could uncover novel anticancer or anti-inflammatory activities.
Bacterial Enzymes: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate (B1496061) synthase. nih.gov Furthermore, related thiophene-carboxamide structures have shown efficacy against ESBL-producing E. coli by targeting β-lactamase. mdpi.com This suggests potential utility as an antibacterial agent.
Cholinesterases: Certain sulfonamide scaffolds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.net
| Potential Target Class | Rationale Based on Scaffold | Associated Therapeutic Area | Reference |
| Carbonic Anhydrases | The sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class. | Glaucoma, epilepsy, cancer | researchgate.netnih.gov |
| Protein Kinases | The aromatic thiophene ring can form key interactions in the ATP-binding pocket. | Cancer, inflammation | nih.gov |
| Bacterial Enzymes (e.g., β-lactamase) | Thiophene-based structures have demonstrated antibacterial activity. | Infectious diseases | nih.govmdpi.com |
| Cholinesterases (AChE, BChE) | Sulfonamide derivatives have shown inhibitory activity against these enzymes. | Alzheimer's disease | researchgate.net |
| Mitochondrial Proteins | Thiophene carboxamide analogues have been shown to inhibit mitochondrial complex I. | Cancer | nih.gov |
Development of this compound as a Research Tool for Biological Systems
Beyond its potential as a therapeutic lead, this compound can be developed into a valuable chemical probe to investigate biological pathways. If the compound is found to be a potent and selective inhibitor of a specific molecular target, it can be used to dissect the function of that target in cellular and in vivo models.
To enhance its utility as a research tool, the parent compound could be modified in several ways:
Affinity-Based Probes: The synthesis of a derivative containing a reactive group or a photo-affinity label would allow for covalent modification of its target protein(s). Subsequent proteomic analysis could then be used to definitively identify its binding partners in a cellular context.
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would enable the use of fluorescence microscopy to visualize its subcellular localization and track its engagement with its target in living cells.
Biotinylated Probes: A biotin-tagged version could be used for affinity purification (pull-down) experiments. By incubating the probe with cell lysates, the target protein-probe complex can be captured on streptavidin beads and subsequently identified by mass spectrometry.
The development of such tool compounds would not only confirm the molecular targets of this compound but also provide the broader scientific community with a valuable reagent for studying complex biological processes.
Q & A
Q. What are the standard synthetic routes for N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the benzylamine intermediate : React 2-chlorobenzylamine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
- Optimization : Control reaction temperature (0–5°C for exothermic steps), solvent choice (DMF for solubility vs. dichloromethane for ease of removal), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to improve yield (≥70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of the thiophene ring (δ 7.2–7.8 ppm), sulfonamide NH (δ 9–10 ppm), and chlorophenyl protons (δ 7.3–7.5 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 302.0).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) using acetonitrile/water gradients .
Q. What in vitro biological screening approaches are recommended for initial evaluation of this compound’s antimicrobial or enzyme inhibitory potential?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), using 96-well plates and resazurin as a viability indicator .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase (CA) isoforms (e.g., CA-II), monitoring 4-nitrophenyl acetate hydrolysis at 400 nm. IC values can be calculated using nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across different assay systems for this sulfonamide derivative?
- Methodological Answer :
- Assay standardization : Normalize variables like cell density (OD = 0.1), incubation time (18–24 hours), and solvent controls (DMSO ≤1% v/v).
- Orthogonal validation : Cross-check results with alternative methods (e.g., time-kill curves for antimicrobial activity vs. MIC assays).
- Meta-analysis : Compare structural analogs (e.g., bromine-substituted sulfonamides) to identify substituent-dependent trends in activity .
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize the pharmacophore of this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modifications at the chlorophenyl (e.g., para- vs. ortho-substitution) or thiophene rings (e.g., 5-bromo or methyl groups).
- Pharmacokinetic profiling : Assess logP (octanol/water partitioning) and metabolic stability (hepatic microsomal assays) to balance potency and bioavailability.
- Crystallography : Co-crystallize with target enzymes (e.g., CA-II) to identify binding interactions (e.g., sulfonamide-Zn coordination) .
Q. What advanced computational modeling techniques are suitable for predicting binding modes between this compound and target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CA-II (PDB: 3KS3). Prioritize poses with sulfonamide-O interacting with Zn and chlorophenyl in hydrophobic pockets.
- Molecular dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories, AMBER force field) to assess binding free energy (MM-PBSA).
- QSAR modeling : Apply Gaussian processes or random forest algorithms to correlate electronic parameters (HOMO/LUMO) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
